molecular formula C19H21F3O2 B137545 Trifluoromethylacetylene methyl alcohol CAS No. 128496-66-2

Trifluoromethylacetylene methyl alcohol

Cat. No. B137545
M. Wt: 338.4 g/mol
InChI Key: GCEHLIQGBSTENM-NKGKWGDASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Trifluoromethylacetylene methyl alcohol is a chemical compound that has been widely used in scientific research for its unique properties. This compound is synthesized using a specific method and has been found to have various applications in the field of chemistry and biochemistry.

Scientific Research Applications

Trifluoromethylacetylene methyl alcohol has been widely used in scientific research for its unique properties. This compound has been found to have various applications in the field of chemistry and biochemistry. It has been used as a building block for the synthesis of other compounds, including pharmaceuticals, agrochemicals, and materials science. It has also been used as a reagent in organic synthesis and as a solvent in certain reactions.

Mechanism Of Action

The mechanism of action of trifluoromethylacetylene methyl alcohol is not fully understood. However, it is believed to act as a nucleophile in certain reactions due to the presence of the hydroxyl group. It has also been found to have a stabilizing effect on certain intermediates in organic reactions.

Biochemical And Physiological Effects

Trifluoromethylacetylene methyl alcohol has not been extensively studied for its biochemical and physiological effects. However, it has been found to be relatively non-toxic and has been used as a solvent in certain biological assays. It has also been found to have a low impact on the environment.

Advantages And Limitations For Lab Experiments

The advantages of using trifluoromethylacetylene methyl alcohol in lab experiments include its unique properties, such as its ability to act as a nucleophile and its stabilizing effect on intermediates. However, its limitations include its relatively high cost and limited availability.

Future Directions

There are several future directions for the use of trifluoromethylacetylene methyl alcohol in scientific research. One potential application is in the synthesis of new pharmaceuticals and agrochemicals. It could also be used as a solvent in certain biological assays. Additionally, further studies could be conducted to better understand its mechanism of action and potential biochemical and physiological effects.
Conclusion
In conclusion, trifluoromethylacetylene methyl alcohol is a unique compound that has been widely used in scientific research. Its synthesis method has been optimized to produce high yields of the compound with minimal by-products. It has various applications in the field of chemistry and biochemistry, including as a building block for the synthesis of other compounds and as a reagent in organic synthesis. Its mechanism of action is not fully understood, but it has been found to have a stabilizing effect on certain intermediates in organic reactions. While it has not been extensively studied for its biochemical and physiological effects, it has been found to be relatively non-toxic and has a low impact on the environment. Its advantages include its unique properties, but its limitations include its relatively high cost and limited availability. There are several future directions for the use of trifluoromethylacetylene methyl alcohol in scientific research, including in the synthesis of new pharmaceuticals and agrochemicals and as a solvent in certain biological assays.

Synthesis Methods

Trifluoromethylacetylene methyl alcohol is synthesized using a specific method that involves the reaction of trifluoromethylacetylene with formaldehyde in the presence of a catalyst. The reaction is carried out under specific conditions of temperature and pressure to yield the desired product. This method has been optimized to produce high yields of the compound with minimal by-products.

properties

CAS RN

128496-66-2

Product Name

Trifluoromethylacetylene methyl alcohol

Molecular Formula

C19H21F3O2

Molecular Weight

338.4 g/mol

IUPAC Name

(4bR,7R,8aR)-7-methyl-7-[(1R)-4,4,4-trifluoro-1-hydroxybut-2-ynyl]-5,6,8,8a,9,10-hexahydro-4bH-phenanthren-2-ol

InChI

InChI=1S/C19H21F3O2/c1-18(17(24)7-9-19(20,21)22)8-6-16-13(11-18)3-2-12-10-14(23)4-5-15(12)16/h4-5,10,13,16-17,23-24H,2-3,6,8,11H2,1H3/t13-,16-,17+,18-/m1/s1

InChI Key

GCEHLIQGBSTENM-NKGKWGDASA-N

Isomeric SMILES

C[C@]1(CC[C@@H]2[C@@H](C1)CCC3=C2C=CC(=C3)O)[C@H](C#CC(F)(F)F)O

SMILES

CC1(CCC2C(C1)CCC3=C2C=CC(=C3)O)C(C#CC(F)(F)F)O

Canonical SMILES

CC1(CCC2C(C1)CCC3=C2C=CC(=C3)O)C(C#CC(F)(F)F)O

synonyms

TFMAMA
trifluoromethylacetylene methyl alcohol

Origin of Product

United States

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